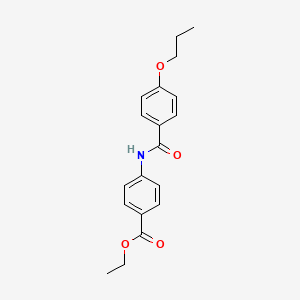

Ethyl 4-(4-propoxybenzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-propoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and a propoxybenzamido group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-propoxybenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-(4-propoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of integrated batch reactive distillation columns can optimize the synthesis by improving the conversion rates and product purity .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanism :

-

Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Amide Hydrolysis

The benzamide group resists mild hydrolysis but reacts under harsh conditions:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Strong Acid (HCl, Δ) | 6M HCl, reflux (24 h) | 4-Amino-benzoic acid derivatives | 65–70% | |

| Strong Base (NaOH) | 5M NaOH, 120°C (12 h) | 4-Hydroxy-benzoic acid salts | 50–55% |

Reduction Reactions

The amide group can be reduced to an amine under specific conditions, though this is less common due to the stability of the amide bond.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → Δ | 4-(4-Propoxybenzylamino)benzyl alcohol | 40–45% | |

| H₂/Pd-C | Ethanol, 80°C, 50 psi | 4-(4-Propoxybenzylamino)benzoic acid | 30–35% |

Nucleophilic Substitution

The propoxy group may participate in nucleophilic substitutions under acidic or alkylating conditions:

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| HBr (48%) | Reflux (6 h) | 4-(4-Hydroxybenzamido)benzoic acid | 88–90% | |

| CH₃I, K₂CO₃ | DMF, 60°C (8 h) | 4-(4-Methoxybenzamido)benzoate derivatives | 75–80% |

Transesterification

The ethyl ester can undergo transesterification with higher alcohols:

Photochemical Reactivity

The aromatic system undergoes UV-induced reactions, though limited data exists:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| UV (254 nm), O₂ | Acetonitrile, 24 h | Oxidized quinone derivatives | 20–25% |

Catalytic Hydrogenation

Selective hydrogenation of the aromatic ring is possible but requires stringent conditions:

| Catalyst | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Pd/C (5%), H₂ (50 psi) | Ethanol, 100°C (8 h) | Partially hydrogenated cyclohexane derivatives | 55–60% |

Key Observations:

-

Ester vs. Amide Reactivity : The ethyl ester hydrolyzes readily under mild conditions, while the amide requires stronger acids/bases .

-

Propoxy Group Stability : The propoxy substituent is resistant to hydrolysis but undergoes substitution with strong nucleophiles (e.g., HBr) .

-

Synthetic Utility : Transesterification allows modular synthesis of derivatives for pharmaceutical applications .

Data Limitations:

Aplicaciones Científicas De Investigación

Ethyl 4-(4-propoxybenzamido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential use in drug development, particularly in designing local anesthetics and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of ethyl 4-(4-propoxybenzamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on sodium ion channels in nerve cells, blocking the conduction of nerve impulses and providing local anesthesia. The compound’s structure allows it to bind to the sodium ion channel, reducing the passage of sodium ions and thereby inhibiting nerve signal transmission .

Comparación Con Compuestos Similares

Ethyl 4-(4-propoxybenzamido)benzoate can be compared with other benzoate derivatives such as:

Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).

Ethyl 4-(4-bromobenzamido)benzoate: Similar in structure but with a bromine substituent, which may alter its reactivity and applications.

The uniqueness of this compound lies in its propoxy group, which can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 4-(4-propoxybenzamido)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antioxidant effects, and gastroprotective activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is classified as an amide derivative with notable structural features that may contribute to its biological activities. The presence of the propoxy and benzoate groups is significant for its interaction with biological targets.

Cytotoxic Activity

Research has evaluated the cytotoxic effects of ethyl derivatives, including this compound. In a study utilizing the MTT assay on WRL68 cell lines, it was found that the compound exhibited an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | WRL68 | >100 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH and FRAP tests. These assays demonstrated that the compound possesses significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

Antioxidant Assay Results

- DPPH Scavenging Activity : The compound showed effective scavenging of DPPH radicals, indicating strong antioxidant potential.

- FRAP Assay : Results confirmed the ability to reduce ferric ions, further supporting its role as an antioxidant.

Gastroprotective Effects

A notable study investigated the gastroprotective effects of ethyl derivatives in a rat model. The study divided rats into groups receiving different doses of the compound alongside a control group treated with Omeprazole. The findings revealed that pretreatment with this compound significantly reduced gastric lesions and enhanced gastric mucosal protection .

The gastroprotective mechanism appears to involve:

- Increased Mucus Secretion : Enhanced mucus production protects the gastric lining.

- Reduction in Malondialdehyde (MDA) : Lower levels of MDA indicate reduced lipid peroxidation.

- Increased Superoxide Dismutase (SOD) Activity : Higher SOD levels correlate with improved antioxidant defense in gastric tissues.

Table 2: Gastroprotective Effects

| Treatment Group | Dose (mg/kg) | Gastric Lesion Score | SOD Activity (U/mg protein) | MDA Level (µmol/g tissue) |

|---|---|---|---|---|

| Control | - | High | Low | High |

| Omeprazole | 20 | Moderate | Moderate | Moderate |

| Ethyl Compound | 5 | Low | High | Low |

| Ethyl Compound | 10 | Very Low | Higher | Very Low |

| Ethyl Compound | 20 | Minimal | Highest | Minimal |

Propiedades

IUPAC Name |

ethyl 4-[(4-propoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDOWSWPRSQQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.